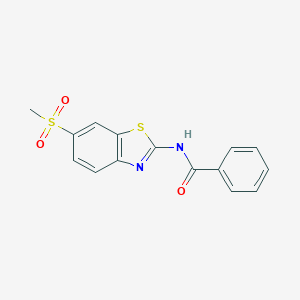

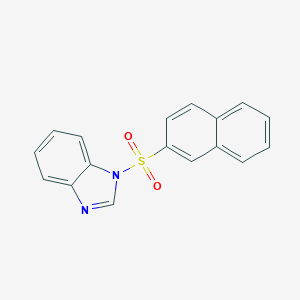

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

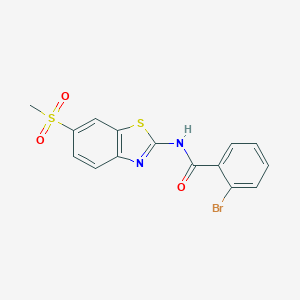

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has been studied for its potential therapeutic properties, particularly in relation to Alzheimer’s disease . It is part of a series of benzothiazole–piperazine hybrids that were designed and synthesized as multifunctional ligands against Alzheimer’s disease .

Synthesis Analysis

The synthesis of this compound involves the use of key intermediates and substituted piperazines . These components are refluxed in acetonitrile with a catalytic amount of NaHCO3 and NaI for a period of 8–14 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole compounds contain a fused benzene and thiazole moiety, which includes nitrogen and sulphur .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its potential therapeutic properties . The compound has been found to inhibit acetylcholinesterase (AChE) and Aβ1-42 aggregation .Scientific Research Applications

Coordination Chemistry and Spectroscopic Properties

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is closely related to benzothiazole derivatives, which are prominent in coordination chemistry. Such compounds, including variations like 2,6-bis-(benzthiazol-2-yl)-pyridine, are known for their versatile chemistry and properties. These compounds can form complex structures with various metals, showing interesting spectroscopic, magnetic, and biological properties. The precise characteristics depend on factors like the metal involved, the ligand's state (protonated, deprotonated), and the presence of substituents on the ligand (Boča, Jameson, & Linert, 2011).

Applications in Antioxidant Activity Assessment

ABTS/PP Decolorization Assay

Compounds related to benzothiazole, like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), are pivotal in antioxidant capacity assays. These assays, including the ABTS/potassium persulfate decolorization assay, are commonly used to gauge antioxidant capacity. The reaction pathways in these assays can vary, with some antioxidants forming coupling adducts with ABTS•+, while others undergo oxidation without coupling. This distinction is vital for accurately assessing the antioxidant capacity of various substances (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

Target of Action

The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .

Result of Action

The action of this compound results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .

Future Directions

The future directions for research on N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are promising. The compound has shown significant potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . Therefore, it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future .

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDAVTCWWRLPFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326441 |

Source

|

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

307327-02-2 |

Source

|

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B344832.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)